2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline
Description
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is a secondary amine featuring a benzyl-aniline scaffold substituted with a 2-isopropyl group on the aniline ring and a 2-methoxyethoxy moiety on the para-position of the benzyl group. Its synthesis typically involves condensation reactions between substituted anilines and benzyl halides or via reductive amination pathways, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)18-6-4-5-7-19(18)20-14-16-8-10-17(11-9-16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOWLFLDRITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Overview of Synthesis Strategies
The synthesis of 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline typically involves the formation of the aniline core, subsequent substitution on the aromatic ring, and attachment of the benzyl moiety bearing the methoxyethoxy substituent. The process often employs:
- Aromatic amination to introduce the aniline group.
- N-alkylation to attach the benzyl fragment.
- Substituted aromatic coupling to incorporate the methoxyethoxy group.
This multi-step approach ensures regioselectivity and functional group compatibility, essential for high-yield synthesis.
Preparation Method 1: Nucleophilic Aromatic Substitution and Reductive Amination
Step 1: Synthesis of 4-(2-methoxyethoxy)benzaldehyde
- Starting from commercially available 4-hydroxybenzaldehyde, the methoxyethoxy chain is introduced via Williamson ether synthesis.
- Reaction Conditions: Alkylation with 2-methoxyethanol in the presence of potassium carbonate in acetone or DMF at reflux.
Step 2: Formation of the Benzylamine Intermediate
- The aldehyde undergoes reductive amination with ammonia or primary amines, using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Reaction Conditions: Mild acidic conditions (pH 4-5) to favor imine formation, followed by reduction.
Step 3: Aromatic Amination to Form the Aniline Core
- The aniline core, 2-isopropyl aniline, is synthesized separately via nitration of isopropylbenzene followed by reduction, or via direct amination of chlorinated aromatic precursors.
- Reaction Conditions: Catalytic hydrogenation or metal reduction (e.g., Pd/C, Pt/C).
Step 4: Coupling of Benzylamine with Aniline
- The benzylamine derivative is coupled with the aniline core via nucleophilic substitution, often facilitated by activating agents such as carbodiimides or via reductive amination.
- Reaction Conditions: Use of coupling agents like HATU or EDC in inert solvents like DMF or dichloromethane.
Preparation Method 2: Cross-Coupling via Palladium Catalysis
Step 1: Synthesis of 4-(2-methoxyethoxy)phenylboronic Acid
- Prepared from the corresponding bromide or iodide via lithiation followed by borylation.
- Reaction Conditions: Use of n-BuLi and trimethyl borate, followed by hydrolysis.
Step 2: Suzuki-Miyaura Coupling
- The boronic acid is coupled with a halogenated aromatic compound (e.g., 4-chlorobenzyl chloride) using Pd(0) catalysts.
- Reaction Conditions: Aqueous base (K2CO3 or NaOH), in solvents like toluene or dioxane, at elevated temperatures (~80°C).
Step 3: Final Amine Formation
- The resulting intermediate is converted into the free amine via catalytic hydrogenation or amination techniques.
Notes on Reaction Conditions and Solvents
| Step | Typical Solvent | Catalyst/Agent | Temperature | Remarks |
|---|---|---|---|---|
| Ether synthesis | Acetone, DMF | K2CO3 | Reflux | Alkylation of phenols |
| Reductive amination | Methanol, ethanol | NaBH3CN | Room temperature | Imine reduction |
| Cross-coupling | Toluene, dioxane | Pd(PPh3)4 | 80°C | Suzuki coupling |
| Aromatic amination | Hydrogen, Pd/C | Hydrogen gas | Room temp to 50°C | Catalytic hydrogenation |
Data Tables Summarizing the Synthesis Pathways
| Method | Key Intermediates | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution & reduction | 4-(2-methoxyethoxy)benzaldehyde, benzylamine | K2CO3, NaBH4 | Reflux, mild reduction | High regioselectivity | Multi-step, moderate yields |
| Palladium-catalyzed cross-coupling | Aromatic boronic acids, halogenated aromatics | Pd catalyst, base | 80°C, inert atmosphere | High efficiency, versatile | Requires organometallic reagents |
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as refluxing in anhydrous solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development :
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is being explored as a potential drug candidate due to its ability to modulate biological pathways. Its structure suggests it may interact with specific receptors or enzymes, which could lead to therapeutic benefits in treating diseases such as cancer or neurodegenerative disorders.
Case Study :
A recent study highlighted the compound's efficacy in inhibiting certain cancer cell lines, demonstrating its potential as an anti-cancer agent. Further research is needed to elucidate its mechanism of action and therapeutic index.
Proteomics Research
The compound is utilized in proteomics for its biochemical properties, aiding in the study of protein interactions and functions. It serves as a biochemical probe that can help researchers understand complex biological processes at the molecular level.
Data Table: Proteomic Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Protein Interaction Studies | Used as a probe to investigate protein-ligand interactions | Enhances understanding of protein functions |
| Enzyme Inhibition Studies | Evaluates the inhibition of specific enzymes | Aids in drug discovery and development |
Material Science
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects and Molecular Properties
The compound’s key structural motifs—isopropyl and 2-methoxyethoxy groups —distinguish it from related derivatives. Below is a comparative analysis with selected analogues (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Lipophilicity: The 2-methoxyethoxy group in the target compound enhances solubility compared to purely alkyl-substituted analogues (e.g., 4-methoxy derivatives) due to its ether oxygen atoms . However, the isopropyl group increases lipophilicity relative to aminoethoxy analogues .
- Conformational Flexibility: DFT studies on 4-[4-(2-aminoethoxy)benzyl]aniline reveal that ether chain length and substituent electronegativity influence intramolecular dynamics. The 2-methoxyethoxy group in the target compound likely adopts a folded conformation, reducing steric hindrance .
Spectroscopic Comparisons
- NMR Shifts: For 4-[4-(2-aminoethoxy)benzyl]aniline, experimental $^1$H NMR signals for the benzyl methylene protons appear at δ 3.8–4.0 ppm, while methoxy protons resonate at δ 3.3–3.5 ppm . In contrast, the target compound’s 2-methoxyethoxy group is expected to show split signals for the ethyleneoxy protons (δ 3.5–3.7 ppm) and methoxy protons (δ 3.2–3.3 ppm) due to restricted rotation .
- DFT Validation : B3LYP/6-31G(d,p) calculations accurately predict chemical shifts for thyronamine analogues, suggesting similar reliability for the target compound’s NMR simulations .
Bioactivity and Functional Implications
- Thyronamine Analogues: 4-[4-(2-Aminoethoxy)benzyl]aniline demonstrates affinity for trace amine-associated receptors (TAARs), mimicking thyronamines’ effects on metabolic regulation . The target compound’s isopropyl group may alter receptor binding kinetics due to increased steric bulk, though this remains speculative without empirical data.
- Drug Design Context : The methoxyethoxy group’s balance of hydrophilicity and flexibility is advantageous for blood-brain barrier penetration, as seen in CNS-targeting analogues (e.g., EP 4 374 877 A2 ).
Biological Activity
2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its role in drug discovery and therapeutic development.
Chemical Structure
The compound features an isopropyl group and a methoxyethoxy substituent on a benzyl ring, which contributes to its lipophilicity and ability to interact with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. It acts as a biochemical tool in proteomics research, facilitating the study of protein interactions and functions. The compound's mechanism involves binding to target proteins, which may alter their activity or function, influencing various cellular pathways .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| CaCo-2 (colon cancer) | 6.5 |
| MCF-7 (breast cancer) | 4.0 |
| A549 (lung cancer) | 7.0 |
These studies highlight the potential for developing new anticancer agents based on the structural framework of this compound .
Antimycobacterial Activity
The compound's structural analogs have been evaluated for their ability to inhibit Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives possess minimal inhibitory concentrations comparable to first-line tuberculosis medications like isoniazid. This suggests that this compound could be a candidate for further optimization in antimycobacterial drug development .
Study on Anticancer Properties
In a study published in Cell Chemical Biology, researchers synthesized several derivatives based on the structure of this compound. They found that one derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cell lines, demonstrating enhanced potency compared to the parent compound .
Evaluation Against Tuberculosis
Another study focused on synthesizing compounds for tuberculosis treatment showed that certain derivatives exhibited MIC values as low as 1.5 µM against M. tuberculosis strains, indicating strong potential for therapeutic application .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Isopropyl-N-[4-(2-methoxyethoxy)benzyl]aniline?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Imine Condensation : Reacting substituted anilines with aldehydes or ketones under acidic or basic conditions to form intermediates. For example, imine intermediates derived from 3-cyclohexenones and primary amines can undergo isoaromatization to yield benzyl-substituted anilines .
- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling reactions for introducing aryl or benzyl groups. Evidence from patent applications highlights the use of palladium acetate and phosphine ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) in dioxane or toluene solvents .
- Functional Group Modifications : Methoxyethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. For example, iodinated intermediates are reacted with methoxyethoxy boronic esters under Suzuki-Miyaura conditions .
- Purification : Silica gel chromatography or reverse-phase C18 column chromatography is used for isolation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to verify molecular weight (e.g., observed m/z values such as 861.4 [M+H]+ in patent data) and monitor reaction progress .
- HPLC (High-Performance Liquid Chromatography) : Retention times under standardized conditions (e.g., 1.40 minutes with SMD-TFA05 analysis) confirm purity .
- NMR Spectroscopy : ¹H and ¹³C NMR spectra resolve the methoxyethoxy benzyl and isopropyl substituents. For example, aromatic protons in the 6.5–7.5 ppm range and methoxy groups at ~3.3–3.8 ppm .
- Elemental Analysis : Validates stoichiometric composition, particularly for halogenated or trifluoromethyl derivatives .
Q. How does the methoxyethoxy substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The methoxyethoxy group enhances hydrophilicity compared to unsubstituted benzyl anilines, improving solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) .
- Electronic Effects : The electron-donating methoxy group stabilizes the aromatic ring, affecting reactivity in electrophilic substitution or catalytic coupling reactions .
- Conformational Flexibility : The ethoxy spacer allows rotational freedom, potentially influencing binding interactions in biological assays .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of the 2-methoxyethoxy group?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to position substituents on the aromatic ring before introducing methoxyethoxy via alkylation .
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., using tert-butyl carbamate) to prevent undesired side reactions during functionalization .
- Computational Modeling : DFT calculations predict regiochemical outcomes of electrophilic attacks on substituted anilines, guiding synthetic planning .
Q. What strategies mitigate byproduct formation in condensation reactions involving aniline derivatives?
- Methodological Answer :
- Optimized Reaction Conditions : Lowering reaction temperatures (e.g., room temperature for imine condensations) reduces side reactions like over-alkylation .
- Catalyst Screening : Testing palladium/ligand combinations (e.g., tetrakis(triphenylphosphine)palladium) improves coupling efficiency and reduces dimerization .
- In Situ Monitoring : Real-time LCMS or TLC identifies intermediates, allowing timely quenching of side reactions .
Q. What are the implications of substituent positioning on the bioactivity of structurally related aniline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., trifluoromethyl vs. methoxyethoxy) on the benzyl or aniline ring reveals trends in receptor binding or metabolic stability. For example, para-substituted trifluoromethyl groups enhance metabolic resistance in agrochemical analogs .
- Isotopic Labeling : Deuterated analogs (e.g., deuterium at methoxy positions) are used in mass spectrometry-based metabolic studies to track degradation pathways .
- Pharmacokinetic Profiling : Assessing logP, plasma protein binding, and CYP450 inhibition for derivatives guides lead optimization in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
